![molecular formula C8H12ClNS B12941839 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is an organic compound that belongs to the class of cyclopenta[b]thiophenes. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a thiophene ring, with an amine group attached to the third carbon of the thiophene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride typically involves multiple steps. One common method starts with cyclopentanone, which undergoes a series of reactions including condensation with methyl cyanoacetate and sulfur in the presence of methanol and morpholine. The reaction mixture is heated and stirred, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
科学的研究の応用
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity compared to similar compounds .
特性
分子式 |
C8H12ClNS |
|---|---|
分子量 |
189.71 g/mol |
IUPAC名 |
2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c1-5-8(9)6-3-2-4-7(6)10-5;/h2-4,9H2,1H3;1H |
InChIキー |
SXTCMHXHDIFEPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(S1)CCC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
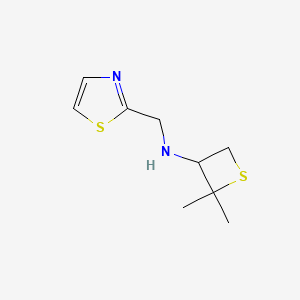
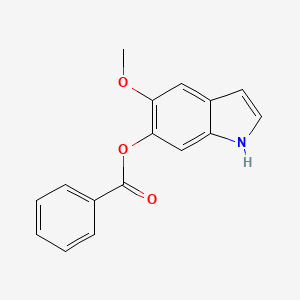

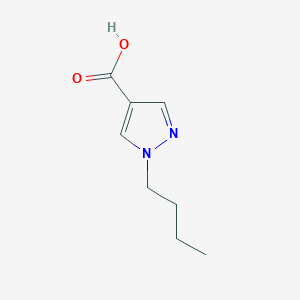
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
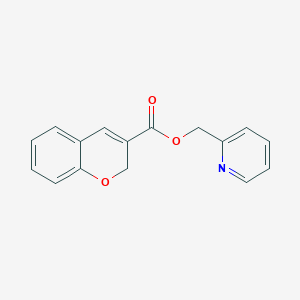
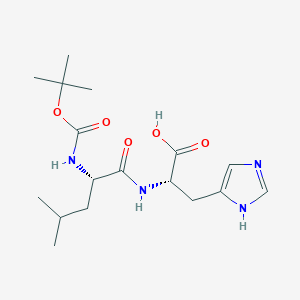
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
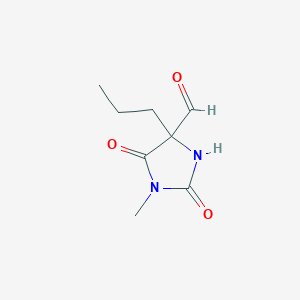
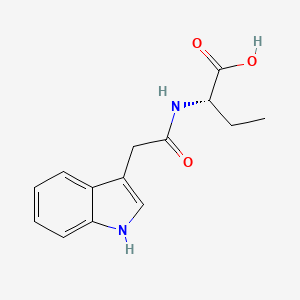
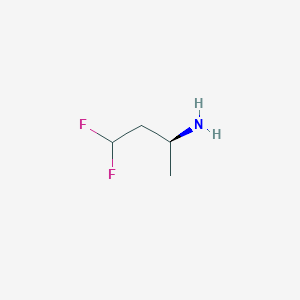
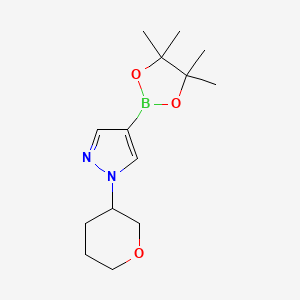
![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
